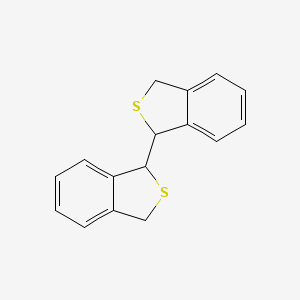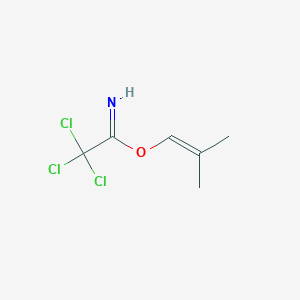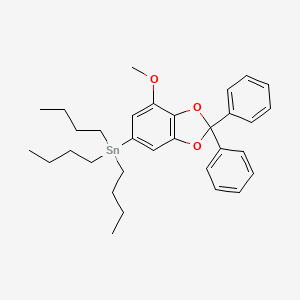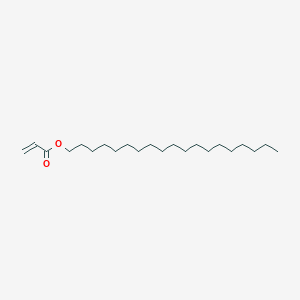
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring with specific substitutions, including a trifluoromethyl group and an oxide group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a nitrone, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxide group, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with modified oxide groups.
科学研究应用
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
作用机制
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxide group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects.
相似化合物的比较
Similar Compounds
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
属性
CAS 编号 |
168898-15-5 |
|---|---|
分子式 |
C7H10F3NO |
分子量 |
181.16 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-oxido-5-(trifluoromethyl)-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H10F3NO/c1-6(2)4-3-5(11(6)12)7(8,9)10/h3-4H2,1-2H3 |
InChI 键 |
LIWSSYNQDMQSCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=[N+]1[O-])C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)




![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)

